molecular formula C11H16O2 B1492295 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one CAS No. 2060062-36-2

1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one

Cat. No. B1492295
CAS RN: 2060062-36-2
M. Wt: 180.24 g/mol
InChI Key: UBGQFSKCEXSFSW-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl chloride is an organic compound used as an alkylating reagent in the preparation of some chemical building blocks . It’s a clear, colorless to slightly yellow liquid .


Synthesis Analysis

Cyclopropanecarbonyl chloride can be synthesized from cyclopropanecarboxylic acid . Other methods for synthesizing cyclopropane derivatives involve the use of carbenes and carbenoids .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of cyclopropanecarbonyl chloride has been determined to be C3H5COCl .


Chemical Reactions Analysis

Cyclopropanecarbonyl chloride can react with various nucleophiles to form different products. For example, it can react with hydrazine to form cyclopropanecarboxylic acid hydrazide .


Physical And Chemical Properties Analysis

Cyclopropanecarbonyl chloride is a liquid at room temperature with a boiling point of 119 °C and a density of 1.152 g/mL at 25 °C .

Scientific Research Applications

1. Enantioselective Synthesis

One of the applications involves the Lewis acid-catalyzed ring-opening of activated cyclopropanes, including structures similar to 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one. This process, described by Lifchits and Charette (2008), is significant in the enantioselective synthesis of various compounds, including serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

2. Conformationally Restricted Analogues

Kazuta, Matsuda, and Shuto (2002) have utilized cyclopropane structures, akin to 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one, for designing conformationally restricted analogues of histamine. This approach helps in improving activity and investigating bioactive conformations of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).

3. Inhibitor of Ethylene Perception

Watkins (2006) has explored the use of 1-methylcyclopropene, a related cyclopropane compound, in fruits and vegetables. This compound acts as an inhibitor of ethylene perception, impacting ripening and senescence, thus holding potential for commercial applications in food preservation (Watkins, 2006).

4. Generation of Molecular Complexity

Shi, Lu, Wei, and Shao (2012) discuss the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes (MCPs), structures akin to 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one. These reactions generate molecular complexity, indicating the potential of cyclopropane compounds in organic synthesis (Shi, Lu, Wei, & Shao, 2012).

5. Controlled Release of 1-MCP

Sarker, Fan, and Liu (2015) synthesized boron derivatives of methylene cyclopropane (MCP) for gradual release of 1-MCP, a technique useful in enhancing the shelf-life of horticultural products. This application highlights the potential of cyclopropane derivatives in controlled release technologies (Sarker, Fan, & Liu, 2015).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the type of reaction it undergoes. For example, cyclopropanecarbonyl chloride can act as an electrophile in reactions with nucleophiles .

Safety and Hazards

Cyclopropanecarbonyl chloride is classified as a dangerous substance. It’s flammable, toxic if swallowed, and causes severe skin burns and eye damage .

Future Directions

Research in the field of cyclopropane derivatives is ongoing. For example, new methods for the synthesis of cyclopropane derivatives are being developed .

properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)cyclopropyl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7(2)9(12)11(5-6-11)10(13)8-3-4-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGQFSKCEXSFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1(CC1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one
Reactant of Route 2
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one
Reactant of Route 3
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one
Reactant of Route 4
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one
Reactant of Route 6
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one

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